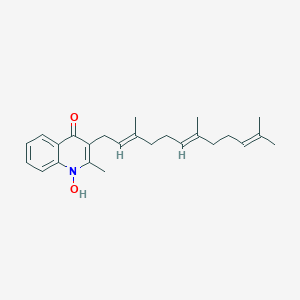![molecular formula C12H19N3O5 B033827 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol CAS No. 102767-27-1](/img/structure/B33827.png)
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol, also known as HNMPD, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-nitro-4-aminophenol and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting PTP activity, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol binds to the active site of PTPs and inhibits their activity, leading to the modulation of various cellular processes.
Effets Biochimiques Et Physiologiques
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to modulate the immune response by regulating the activity of immune cells. Additionally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been shown to be effective at low concentrations. Additionally, it has been well-characterized and has been used in various scientific research applications. However, there are also limitations to using 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its effects may vary depending on the type of cells being studied.
Orientations Futures
There are several future directions for research on 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. One area of research is the development of more potent and selective PTP inhibitors based on the structure of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. Finally, 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol involves the reaction between 2-nitro-4-aminophenol and ethylene oxide in the presence of sodium hydroxide. The resulting product is then reacted with methylamine and formaldehyde to yield 3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol. This synthesis method has been well-established and has been used in various scientific research applications.
Propriétés
Numéro CAS |
102767-27-1 |
|---|---|
Nom du produit |
3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H19N3O5/c1-14(4-5-16)9-2-3-11(12(6-9)15(19)20)13-7-10(18)8-17/h2-3,6,10,13,16-18H,4-5,7-8H2,1H3 |
Clé InChI |
ICMWDHODFTWYFK-UHFFFAOYSA-N |
SMILES |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
SMILES canonique |
CN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



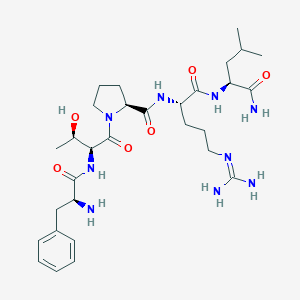
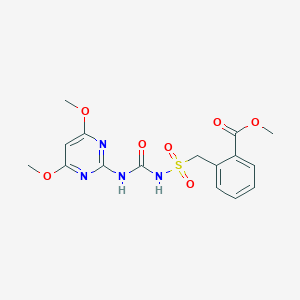
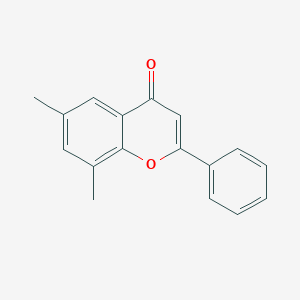
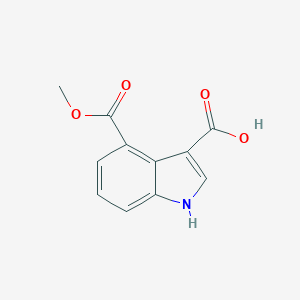
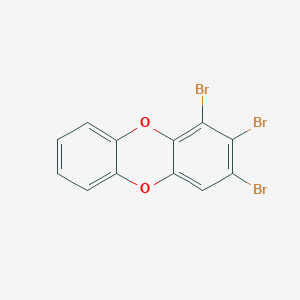
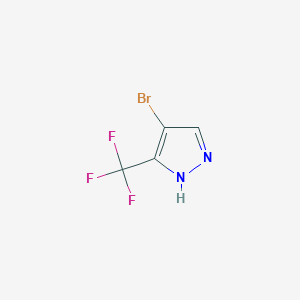
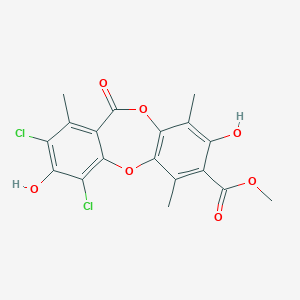
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
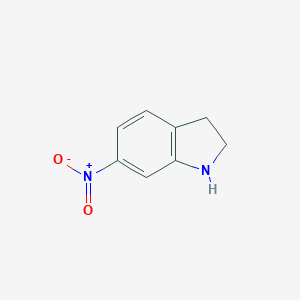

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
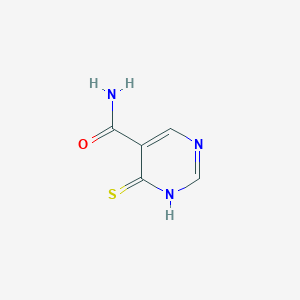
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
